molecular formula C25H25N3O4S B2642052 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide CAS No. 899986-40-4

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

Cat. No. B2642052
CAS RN: 899986-40-4
M. Wt: 463.55
InChI Key: ZNVSCPUWMOLJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic and Antimuscarinic Effects

Compounds structurally related to the query molecule have been synthesized and evaluated for their inhibitory properties against histamine (H1) and acetylcholine, showing potential antihistaminic and antimuscarinic activities. For instance, the synthesis and evaluation of pyrimidine derivatives indicate their potential in treating allergic reactions and asthma due to their H1 receptor antagonist activity, similar to known antihistamines like Tonzylamine (Maggiali et al., 1988).

Antimicrobial Activity

Chemical modifications of sulfazecin and related compounds have led to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria, showing the potential of these compounds in addressing bacterial resistance (Kishimoto et al., 1984). This suggests that similar modifications to the query compound could yield new antibacterial agents.

Antifolate and Antitumor Activity

Research on bridge variation in classical 2,4-diaminofuro[2,3-d]pyrimidines shows inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with implications for antitumor therapy. These findings suggest that structurally similar compounds, including the query molecule, could be explored for their potential in cancer treatment (Gangjee et al., 1995).

Crystal Structure Analysis

The analysis of crystal structures of related compounds can provide valuable insights into their chemical behavior, molecular conformation, and potential interactions with biological targets, which is crucial for the design of drugs and materials with specific properties (Subasri et al., 2017).

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-31-18-12-10-16(11-13-18)14-26-21(29)15-33-25-27-22-19-8-4-5-9-20(19)32-23(22)24(30)28(25)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVSCPUWMOLJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

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